2-Propylphenol
2-Propylphenol
2-propylphenol is a member of the class of phenols that is phenol which is substituted by a propyl group at position 2. It has a role as a flavouring agent and a plant metabolite.
2-Propylphenol, also known as fema 3522, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Propylphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Propylphenol has a medicinal, phenolic, and smoky taste.
2-Propylphenol, also known as fema 3522, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Propylphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Propylphenol has a medicinal, phenolic, and smoky taste.
Brand Name:
Vulcanchem
CAS No.:
644-35-9
VCID:
VC21183596
InChI:
InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
SMILES:
CCCC1=CC=CC=C1O
Molecular Formula:
C9H12O
Molecular Weight:
136.19 g/mol
2-Propylphenol
CAS No.: 644-35-9
Cat. No.: VC21183596
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-propylphenol is a member of the class of phenols that is phenol which is substituted by a propyl group at position 2. It has a role as a flavouring agent and a plant metabolite. 2-Propylphenol, also known as fema 3522, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Propylphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Propylphenol has a medicinal, phenolic, and smoky taste. |
|---|---|
| CAS No. | 644-35-9 |
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 2-propylphenol |
| Standard InChI | InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
| Standard InChI Key | LCHYEKKJCUJAKN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=CC=C1O |
| Canonical SMILES | CCCC1=CC=CC=C1O |
| Boiling Point | 220.0 °C |
| Melting Point | 7.0 °C 7 °C 7°C |
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